molecular formula C17H11FN2O2 B2929376 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 849134-25-4

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2929376
CAS No.: 849134-25-4
M. Wt: 294.285
InChI Key: QGKGTSASQSESAR-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a benzofuro[3,2-d]pyrimidine core structure. This compound is of interest due to its potential applications in various fields, including organic electronics and medicinal chemistry. The presence of the fluorobenzyl group enhances its chemical properties, making it a valuable compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the benzofuro[3,2-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The fluorobenzyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized compounds.

Scientific Research Applications

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the fluorobenzyl group, which enhances its chemical stability and electronic properties. This makes it particularly valuable for applications in organic electronics and as a potential pharmaceutical scaffold.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2/c18-12-7-5-11(6-8-12)9-20-10-19-15-13-3-1-2-4-14(13)22-16(15)17(20)21/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGTSASQSESAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326966
Record name 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849134-25-4
Record name 3-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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